2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)
Description
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a nitroalkyl carbamate derivative characterized by a central propanediol backbone substituted with a nitro group (-NO₂) and a methyl group (-CH₃) at the C2 position. The terminal hydroxyl groups of the propanediol are esterified with N-phenylcarbamate moieties, yielding a bis-carbamate structure. The nitro group introduces electron-withdrawing effects, which may influence reactivity and stability, while the N-phenylcarbamate groups contribute to steric bulk and hydrogen-bonding capabilities. Limited direct studies on this compound exist, necessitating comparisons with structural analogs to infer properties and applications .
Properties
CAS No. |
64011-22-9 |
|---|---|
Molecular Formula |
C18H19N3O6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-methyl-2-nitro-3-(phenylcarbamoyloxy)propyl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-18(21(24)25,12-26-16(22)19-14-8-4-2-5-9-14)13-27-17(23)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
JOMGEIDEFSAPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Nitro-2-methyl-1,3-propanediol Core
The starting point for the preparation of 2-nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is the synthesis of the 2-nitro-2-methyl-1,3-propanediol intermediate. This involves the following key steps:
Nitroaldol (Henry) Reaction: The introduction of the nitro group at the 2-position of a methyl-substituted 1,3-propanediol backbone is typically achieved through a Henry reaction, where nitromethane or a nitroalkane reacts with an aldehyde or ketone precursor.
Example Route: According to related nitrodiol syntheses, benzaldehyde oxime can be oxidized to nitromethylbenzene, which then reacts with formaldehyde to form nitro-substituted propanediol derivatives. Although this example is for 2-nitro-2-phenyl-1,3-propanediol, the analogous chemistry applies for methyl-substituted derivatives.
Hydroformylation and Hydrogenation: For related diols such as 2-methyl-1,3-propanediol, hydroformylation of cyclic acetals followed by hydrogenation and hydrolysis steps are used to generate the diol framework. While this patent focuses on 2-methyl-1,3-propanediol rather than the nitro derivative, the methodology informs the preparation of the diol backbone before nitro substitution.
Carbamate Formation: Bis(N-phenylcarbamate) Derivatization
Once the 2-nitro-2-methyl-1,3-propanediol core is prepared, the next critical step is the formation of the bis(N-phenylcarbamate) derivative:
Reaction with Phenyl Isocyanate: The diol is reacted with phenyl isocyanate to form the biscarbamate. This step involves nucleophilic attack of the hydroxyl groups on the isocyanate carbon, yielding carbamate linkages.
Typical Conditions: The reaction is carried out under anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran, at mild temperatures (0–40 °C) to avoid side reactions. Catalysts or bases may be used to promote carbamate formation.
Purification: The resulting biscarbamate is purified by recrystallization or chromatographic methods to ensure high purity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Nitroaldol (Henry) Reaction | Formaldehyde + Nitromethane or related nitroalkane | 2-Nitro-2-methyl-1,3-propanediol intermediate |
| 2 | Hydroformylation & Hydrogenation (related diols) | Cyclic acetal + Rhodium catalyst + H2/CO gas | 2-Methyl-1,3-propanediol (diol backbone) |
| 3 | Carbamate formation | 2-Nitro-2-methyl-1,3-propanediol + Phenyl isocyanate | 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) |
Analytical and Research Data
Molecular Formula: C18H19N3O6
Molecular Weight: Approximately 373.36 g/mol
Structural Features: The compound contains two phenylcarbamate groups attached to the 1,3-propanediol backbone substituted with a nitro group at the 2-position.
Spectroscopic Confirmation: Typical characterization includes NMR (proton and carbon), IR spectroscopy (carbamate C=O stretch around 1700 cm^-1, nitro group bands), and mass spectrometry confirming molecular ion peaks consistent with the biscarbamate structure.
Purity and Yield: Yields vary depending on reaction conditions but are optimized by controlling stoichiometry of phenyl isocyanate and reaction time. Purity is confirmed by chromatographic techniques such as HPLC.
Notes on Related Synthesis and Process Optimization
The preparation of the diol core is crucial and may involve recycling steps to enrich the desired isomer as described in hydroformylation patents.
The nitro substitution step may require careful control of reaction conditions to avoid over-oxidation or decomposition of sensitive intermediates.
Carbamate formation is generally straightforward but requires moisture exclusion to prevent isocyanate hydrolysis.
Alternative synthetic routes may involve direct nitration of methyl-1,3-propanediol derivatives followed by carbamate formation, but these are less common due to selectivity issues.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The carbamate groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
2-Nitro-1,3-propanediol-bis(N-phenylcarbamate) : Omits the methyl group, reducing steric hindrance and altering crystallinity.
1,3-Propanediol-bis(N-phenylcarbamate) : Simplest analog without nitro or methyl substituents, serving as a baseline for evaluating substituent effects.
Physical Properties
| Property | 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) | 2-Methyl-1,3-propanediol-bis(N-phenylcarbamate) | 1,3-Propanediol-bis(N-phenylcarbamate) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~392.3 | ~346.3 | ~316.3 |
| Predicted Melting Point (°C) | 145–160 (decomposes) | 120–135 | 95–110 |
| Solubility in Water (mg/mL) | <0.1 (low, due to nitro hydrophobicity) | ~1.2 | ~5.8 |
| Solubility in DMSO (mg/mL) | >200 | >200 | >200 |
Notes:
- The nitro group in the target compound significantly reduces aqueous solubility compared to non-nitro analogs, as seen in analogous nitroalkanes .
- High solubility in DMSO aligns with trends for carbamates, which form hydrogen bonds with polar aprotic solvents.
Reactivity and Stability
- Thermal Stability: The nitro group lowers thermal stability compared to non-nitro analogs, with decomposition observed near 150°C. This contrasts with alkanolamines like DEA (diethanolamine), which exhibit higher thermal stability (decomposition >200°C) due to the absence of nitro groups .
- Hydrolytic Stability: The carbamate linkage is less prone to hydrolysis than esters but more reactive than ureas. The methyl group provides steric protection, slowing hydrolysis relative to the non-methylated analog.
- Reduction Potential: The nitro group can undergo reduction to an amine, a reaction absent in non-nitro analogs. This property is exploitable in pharmaceutical or polymer applications requiring post-synthetic modification.
Research Findings and Limitations
- Solubility Trends: The compound’s low water solubility aligns with nitroaromatics but contrasts with hydrophilic alkanolamines. This limits its use in aqueous systems but enhances compatibility with organic matrices .
- Synthetic Challenges: Nitration of the propanediol precursor introduces byproducts, reducing yields compared to non-nitro analogs.
- Data Gaps : Direct experimental data on diffusivity, crystallinity, and biological activity are scarce. Most inferences derive from structurally related compounds.
Biological Activity
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C18H19N3O6
- Molecular Weight : 373.36 g/mol
- IUPAC Name : 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)
The biological activity of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular metabolism.
- Cellular Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It showed notable activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/disc) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 13 | 1 |
| Pseudomonas aeruginosa | 12 | 1 |
These results indicate its potential as a therapeutic agent against infections.
Study on Anticancer Effects
A study conducted by Fujii et al. explored the effects of this compound on prostate cancer cells, revealing that it induces apoptosis via the activation of caspases. The study reported an increase in apoptotic markers in treated cells compared to controls, suggesting a promising avenue for cancer therapy.
Research on Antimicrobial Properties
In another study, extracts containing this compound were tested against pathogenic bacteria. The results demonstrated significant inhibition zones, supporting its use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
